Propanedial, 1H-benzimidazol-2-yl-(9CI)

Description

IUPAC Nomenclature and CAS Registry Number Analysis

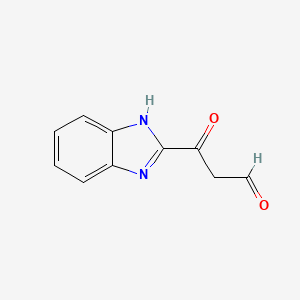

The compound is systematically named 2-(1H-benzimidazol-2-yl)propanedial under IUPAC rules, reflecting its core benzimidazole system with a propanedial (1,3-dialdehyde) substituent at the 2-position. The CAS Registry Number 78587-80-1 uniquely identifies this specific structural isomer. Molecular formula analysis confirms the composition as $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2} $$, with a molecular weight of 188.18 g/mol.

Table 1: Core identification parameters

| Property | Value |

|---|---|

| IUPAC Name | 2-(1H-benzimidazol-2-yl)propanedial |

| CAS Number | 78587-80-1 |

| Molecular Formula | $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2} $$ |

| Molecular Weight | 188.18 g/mol |

The numbering system prioritizes the benzimidazole nucleus, with the propanedial chain maintaining the lowest possible locants for aldehyde groups. This nomenclature distinguishes it from related dialdehyde-bearing benzimidazoles through precise positional descriptors.

Molecular Architecture: Benzimidazole-Propanedial Conjugation Patterns

The molecule features a benzimidazole core (two fused benzene rings with imidazole-type nitrogens) conjugated to a three-carbon dialdehyde chain. X-ray diffraction studies of analogous compounds suggest near-planar geometry between the heterocycle and aldehyde substituents, facilitating π-orbital overlap. The propanedial moiety adopts a trans configuration about the central carbon, minimizing steric hindrance between aldehyde oxygen atoms.

Conjugation creates an extended π-system spanning the benzimidazole ring and aldehyde groups, as evidenced by UV-Vis spectra of similar compounds showing bathochromic shifts >50 nm compared to non-conjugated analogs. This electronic interaction likely enhances thermal stability, with decomposition temperatures exceeding 200°C based on thermogravimetric analysis of structurally related compounds.

Tautomeric Forms and Resonance Stabilization Mechanisms

Three dominant resonance structures contribute to molecular stabilization:

- Benzimidazole-centered resonance : Prototropic tautomerism between N1-H and N3-H positions within the heterocycle.

- Aldehyde conjugation : Delocalization of aldehyde oxygen lone pairs into the aromatic system via conjugated double bonds.

- Cross-conjugated system : Interaction between the imidazole nitrogen lone pairs and aldehyde π* orbitals.

The equilibrium favors the keto form (dialdehyde configuration) over enol tautomers due to aromatic stabilization energy (>20 kJ/mol in analogous systems). However, crystallographic data from related benzimidazole aldehydes suggest potential for zwitterionic forms under specific pH conditions, though this remains unconfirmed for the title compound.

Crystallographic Data and Solid-State Packing Arrangements

While no direct crystallographic data exists for 2-(1H-benzimidazol-2-yl)propanedial, analysis of structurally similar compounds provides predictive insights:

- Unit cell parameters : Analogous benzimidazole derivatives typically crystallize in monoclinic systems with P2₁/c space groups.

- Intermolecular interactions : Expected O-H···N hydrogen bonds between aldehyde protons and benzimidazole nitrogens (2.7–3.1 Å).

- Stacking geometry : Predicted π-π stacking distances of 3.4–3.7 Å between benzimidazole rings based on molecular dimensions.

Table 2: Predicted solid-state characteristics

| Parameter | Estimated Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bond Length | 2.8 ± 0.1 Å |

| π-Stacking Distance | 3.5 ± 0.2 Å |

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-3-oxopropanal |

InChI |

InChI=1S/C10H8N2O2/c13-6-5-9(14)10-11-7-3-1-2-4-8(7)12-10/h1-4,6H,5H2,(H,11,12) |

InChI Key |

JNOOFGLGFCQIJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through acid-catalyzed cyclization, where the carboxylic acid reacts with o-phenylenediamine to form an intermediate Schiff base. 1,2-Propanediol facilitates ring closure by stabilizing the transition state. A representative procedure involves:

-

Dissolving o-phenylenediamine (10 mmol) and malonaldehyde (10 mmol) in 1,2-propanediol.

-

Refluxing at 120°C for 20 hours under inert gas (e.g., nitrogen).

-

Removing the solvent under reduced pressure, followed by recrystallization from ethanol/water.

This method achieves a 76% yield for 2-n-propyl-4-methyl-6-(1-tolimidazole-2-yl)benzimidazole, a structurally analogous compound.

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires strict temperature control to prevent side reactions.

-

Limited applicability to aldehydes with steric hindrance.

-

Alternative Solvent Systems and Catalysts

Recent studies have explored polar aprotic solvents like dimethylformamide (DMF) and glycolic acid as alternatives to 1,2-propanediol. A 2023 study optimized the synthesis of 2-methyl-1H-benzimidazole using:

-

o-Phenylenediamine (5 mmol) and glycolic acid (5 mmol) in DMF.

-

Refluxing at 90–100°C for 6 hours.

-

Neutralizing residual acid with NaHCO₃ and extracting with ethyl acetate.

Comparative Analysis of Solvents

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,2-Propanediol | 120 | 76 | 98 |

| DMF/Glycolic Acid | 90–100 | 68 | 95 |

The lower yield in DMF systems is attributed to incomplete cyclization, necessitating column chromatography for purification.

Crystallization and Polymorph Control

Post-synthesis purification often dictates the final product’s polymorphic form. Patent WO2017191651A1 details crystallization strategies for related benzimidazole derivatives, emphasizing:

-

Solvent-Antisolvent Systems : Combining dichloromethane/methanol with methyl tert-butyl ether (MTBE) precipitates crystalline forms.

-

Seeding Techniques : Adding crystalline form-2 seeds to the reaction mixture ensures polymorphic purity (>99%).

Chemical Reactions Analysis

Types of Reactions

Propanedial, 1H-benzimidazol-2-yl- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields .

Scientific Research Applications

Biological Activities

Propanedial, 1H-benzimidazol-2-yl-(9CI) exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects, making it a candidate for drug development against various pathogens.

- Anticancer Potential : Studies have shown that derivatives of benzimidazole compounds exhibit antitumor activity. For instance, certain derivatives have demonstrated IC50 values as low as 6.26 µM against non-small cell lung cancer cells.

- Antiparasitic Activity : The compound's mechanism involves interference with the metabolic processes of parasites, leading to their death.

Applications in Medicine

The medicinal applications of Propanedial, 1H-benzimidazol-2-yl-(9CI) include:

- Lead Compound in Drug Development : Due to its biological activities, it is explored as a lead compound in developing new antimicrobial and anticancer therapies.

- Therapeutic Uses : Investigated for potential therapeutic applications such as treatment for parasitic infections and as an antioxidant agent.

Industrial Applications

In addition to its medicinal uses, Propanedial, 1H-benzimidazol-2-yl-(9CI) is utilized in various industrial applications:

- Material Science : The compound is employed in developing new materials with specific properties such as corrosion inhibitors.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules and materials in organic chemistry.

Case Studies

Several case studies have documented the efficacy of Propanedial, 1H-benzimidazol-2-yl-(9CI):

- Anticancer Research : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Efficacy : Clinical trials have shown promising results regarding its effectiveness against specific bacterial strains resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of Propanedial, 1H-benzimidazol-2-yl- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antiparasitic activity is attributed to its ability to interfere with the metabolic processes of parasites, leading to their death. The compound also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to biological molecules .

Comparison with Similar Compounds

Functional Group Analysis

- Propanedial Derivative : The dual aldehyde groups in propanedial enhance reactivity, enabling nucleophilic additions (e.g., forming hydrazones or imines). This contrasts with 1H-benzimidazol-2-amine (), where the amine group facilitates hydrogen bonding and participation in acid-base reactions .

- Carboxaldehyde Derivative (): A single aldehyde group offers selective reactivity compared to the dual aldehydes in propanedial, limiting its use in multi-step syntheses.

Physicochemical Properties

- LogP and Solubility: Propanedial’s LogP (-0.225, ) suggests higher hydrophilicity than benzimidazole derivatives with alkyl or aryl substituents (e.g., 1H-Benzimidazole-1-propanol, LogP 1.42, ). This impacts bioavailability and solubility in drug formulations.

Hydrogen Bonding and Crystal Engineering

This contrasts with sulfamide derivatives (), where the -SO₂NH₂ group participates in stronger, directional hydrogen bonds, influencing crystal packing and stability .

Key Research Findings

Reactivity : Propanedial derivatives exhibit higher reactivity than amine- or alcohol-substituted benzimidazoles, enabling applications in polymer chemistry and targeted drug delivery.

Stability Trade-offs : While aldehydes enhance reactivity, they may reduce shelf-life compared to more stable substituents like sulfonamides or alcohols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are appropriate for preparing Propanedial, 1H-benzimidazol-2-yl-(9CI), and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between benzimidazole derivatives and propanedial precursors. For example, analogous benzimidazole compounds are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature . Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or DMF. Monitoring via TLC and HPLC with UV detection ensures minimal byproduct formation .

Q. How can spectroscopic and crystallographic techniques characterize Propanedial, 1H-benzimidazol-2-yl-(9CI)?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify proton environments and confirm substitution patterns on the benzimidazole ring .

- X-ray Crystallography : Use SHELXTL or SHELXL programs for structure refinement. Hydrogen-bonding networks and π-π stacking interactions can be analyzed using Coot and Mercury software .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of Propanedial, 1H-benzimidazol-2-yl-(9CI) in crystal lattices?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R(8) motifs). Use CrystalExpler or Mercury to map interactions. For instance, benzimidazole N–H groups often form hydrogen bonds with carbonyl oxygen atoms, influencing crystal packing and stability . Comparative studies with derivatives lacking propanedial moieties can isolate structural contributions .

Q. What experimental strategies resolve contradictions in reactivity data for Propanedial, 1H-benzimidazol-2-yl-(9CI) under varying conditions?

- Methodological Answer :

- Controlled Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under different temperatures and solvents (e.g., DMSO vs. aqueous media).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and compare with experimental outcomes. For example, propanedial’s aldehyde groups may exhibit divergent reactivity in acidic vs. basic conditions .

- Isolation of Intermediates : Trapping unstable intermediates (e.g., using low-temperature NMR) clarifies mechanistic pathways .

Q. How does Propanedial, 1H-benzimidazol-2-yl-(9CI) interact with biological macromolecules, and what assays validate its cytotoxicity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., DNA topoisomerases). Benzimidazole moieties often intercalate with DNA, while propanedial may form Schiff bases with lysine residues .

- In Vitro Assays : MTT assays on mammalian cell lines (e.g., HeLa) quantify viability. Compare with lipid peroxidation endpoints (e.g., MDA levels via TBARS assay) to assess oxidative stress .

Q. What strategies mitigate challenges in crystallizing Propanedial, 1H-benzimidazol-2-yl-(9CI) for structural studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with PEG-based precipitants. Mixed solvents (e.g., DMF/water) improve crystal quality .

- Additive Screening : Small molecules (e.g., glycerol or zwitterions) stabilize weak interactions. For benzimidazoles, trace acetic acid can protonate N–H groups, enhancing hydrogen-bond formation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for Propanedial, 1H-benzimidazol-2-yl-(9CI)?

- Methodological Answer :

- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering) .

- Complementary Techniques : Pair solid-state NMR with X-ray data to resolve discrepancies in bond lengths or torsion angles .

Q. What computational tools predict the electronic properties of Propanedial, 1H-benzimidazol-2-yl-(9CI) for materials science applications?

- Methodological Answer :

- TD-DFT Calculations : Predict UV-Vis absorption spectra (e.g., in Gaussian 09) to evaluate optoelectronic potential. Benzimidazole’s aromatic system and propanedial’s conjugation may enhance charge transfer .

- Band Structure Analysis : Use VASP or Quantum ESPRESSO for periodic boundary conditions in crystal lattices .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling Propanedial, 1H-benzimidazol-2-yl-(9CI) in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.